N-Methyl-1-naphthalenecarboxamide

Physicochemical characterization Formulation Synthetic chemistry

N-Methyl-1-naphthalenecarboxamide (CAS 3400-33-7), also known as N-methyl-1-naphthamide, is a secondary naphthalene-1-carboxamide characterized by a methyl-substituted amide nitrogen. The compound possesses a molecular formula of C12H11NO, a molecular weight of 185.23 g/mol, and is typically supplied as a crystalline solid with a purity specification of ≥97%.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 3400-33-7
Cat. No. B1582168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-naphthalenecarboxamide
CAS3400-33-7
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
InChIKeySDDKAODVKCSVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-naphthalenecarboxamide (CAS 3400-33-7) for Scientific Procurement: Core Identity and Research-Grade Specifications


N-Methyl-1-naphthalenecarboxamide (CAS 3400-33-7), also known as N-methyl-1-naphthamide, is a secondary naphthalene-1-carboxamide characterized by a methyl-substituted amide nitrogen. The compound possesses a molecular formula of C12H11NO, a molecular weight of 185.23 g/mol, and is typically supplied as a crystalline solid with a purity specification of ≥97% . Its naphthalene core combined with the N-methyl carboxamide moiety endows the compound with distinct physicochemical properties, including a calculated boiling point of 416.3 °C at 760 mmHg and a density of 1.13 g/cm³ .

Why N-Methyl-1-naphthalenecarboxamide Cannot Be Replaced by Other 1-Naphthamides in Critical Applications


In-class substitution among 1-naphthamides is not straightforward due to the profound influence of the N-substituent on molecular conformation, electronic distribution, and the resulting chemical reactivity. The N-methyl group in N-Methyl-1-naphthalenecarboxamide provides a unique balance of steric bulk and electronic effects. For instance, the N-methyl analog exhibits a distinct melting point and solubility profile compared to the unsubstituted 1-naphthamide (m.p. 201–204 °C) and the N,N-dimethyl variant . More critically, the N-methyl substitution enables specific directed C–H functionalization chemistry that is not feasible with bulkier or less nucleophilic amides [1]. Therefore, a generic approach to sourcing this compound without considering these nuanced differences can lead to failed syntheses or invalid biological assay results.

Quantitative Differentiation Evidence for N-Methyl-1-naphthalenecarboxamide vs. Key Analogs


N-Methyl Substitution Reduces Melting Point by ~60 °C Relative to Parent 1-Naphthamide, Enabling Solution-Phase Processing

The melting point of N-Methyl-1-naphthalenecarboxamide is significantly lower than that of its unsubstituted parent, 1-naphthamide. This difference directly impacts its solubility and ease of handling in solution-phase chemistry .

Physicochemical characterization Formulation Synthetic chemistry

N-Methyl-1-naphthamide as a Privileged Substrate for Cobalt-Catalyzed C–H Methylation in Late-Stage Functionalization

N-Methyl-1-naphthalenecarboxamide is one of only two aromatic substrates explicitly demonstrated to undergo cobalt-mediated C–H methylation, a mild and functional-group-tolerant method. This contrasts with many other 1-naphthamides that have not been validated in this specific transformation [1].

C–H activation Late-stage functionalization Synthetic methodology

Directed C4-H Arylation Selectivity Enabled by the N-Methyl Carboxamide Directing Group

The N-methyl carboxamide group in 1-naphthamides serves as an effective directing group for palladium-catalyzed C4-arylation, a transformation that is challenging due to competing reactivity at the C2 and C8 positions. This regioselectivity has been demonstrated specifically with N-methyl-1-naphthamide derivatives [1].

C–H functionalization Regioselectivity Palladium catalysis

Tautomeric Equilibrium Constants in Solution Provide a Unique Handle for Studying Ring-Chain Tautomerism

N-Methyl-1-naphthalenecarboxamide has been employed as a model system to investigate ring-chain tautomerism. The pKa values of related N-methyl-8-acyl-1-naphthamides have been measured in 30% (v/v) DMSO–water, allowing for the estimation of equilibrium constants for aminolactone–iminocarboxylic acid tautomerization [1].

Tautomerism Physical organic chemistry NMR spectroscopy

Synthetic Utility in One-Pot Multi-Component Reactions for N-Allyl Amide Synthesis

N-Methyl-1-naphthamide has been utilized as a starting material in a one-pot, three-component reaction with paraformaldehyde and styrene to synthesize N-allyl amides. This demonstrates its compatibility with Lewis acid-catalyzed condensation reactions [1].

Multi-component reactions Synthetic methodology N-Allyl amides

Validated Application Scenarios for N-Methyl-1-naphthalenecarboxamide Procurement


Late-Stage C–H Methylation in Medicinal Chemistry Programs

Procurement of N-Methyl-1-naphthalenecarboxamide is justified when planning cobalt-catalyzed C–H methylation reactions as a late-stage functionalization strategy. This application is supported by its demonstrated use as a substrate in mild, functional-group-tolerant methylation protocols, enabling the 'magic methyl' effect without de novo synthesis [1].

Synthesis of C4-Arylated Naphthalene Derivatives for Material Science

For research focused on synthesizing C4-substituted naphthalene derivatives, which are valuable in OLED materials and pharmaceutical intermediates, N-Methyl-1-naphthalenecarboxamide is the preferred starting material. Its carboxamide directing group enables a highly regioselective C4-arylation that is otherwise challenging to achieve [2].

One-Pot Synthesis of N-Allyl Amides and Derivatives

This compound is a suitable choice for synthetic chemists aiming to prepare N-allyl amides via efficient one-pot, multi-component condensation reactions. Its demonstrated participation in such reactions offers a streamlined route to this important class of compounds, which are precursors to numerous biologically active molecules [3].

Fundamental Studies of Ring-Chain Tautomerism and Dynamic Molecular Behavior

Physical organic chemistry laboratories investigating tautomeric equilibria can rely on N-Methyl-1-naphthalenecarboxamide and its derivatives as well-characterized model systems. The established pKa and equilibrium constant data provide a reproducible benchmark for studying the influence of substitution on tautomerization kinetics and thermodynamics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-naphthalenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.